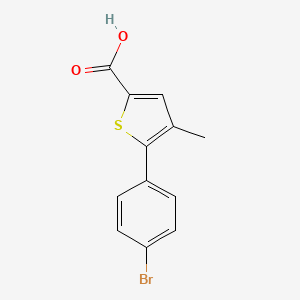

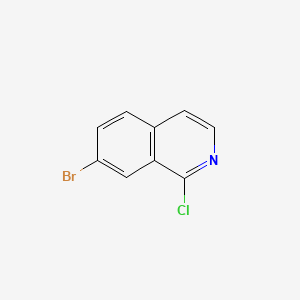

5-(4-Bromophenyl)-4-methylthiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-(4-Bromophenyl)-4-methylthiophene-2-carboxylic acid" is a derivative of thiophene, a heterocyclic compound that has been the focus of various studies due to its potential pharmacological properties. It is structurally related to compounds that have been synthesized and evaluated for their biological activities, such as GPR35 agonism, antirheumatic effects, spasmolytic activity, and antimicrobial and anticancer activities .

Synthesis Analysis

The synthesis of thiophene derivatives often involves coupling reactions, such as the Suzuki cross-coupling reaction, which is a common method for creating carbon-carbon bonds between aryl halides and arylboronic acids. For instance, 5-bromothiophene-2-carboxylic acid has been used as a starting material to synthesize a series of novel thiophene-based derivatives with moderate-to-good yields . Additionally, the synthesis of related compounds, such as 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, has been achieved through reactions starting from p-bromoaniline, indicating the versatility of bromophenyl groups in heterocyclic syntheses .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be characterized using various spectroscopic techniques, including NMR, MS, IR, and X-ray crystallography. For example, the crystal structure of a related compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was determined, providing insights into its molecular geometry and the presence of hydrogen bonding . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including condensation, cyclization, and addition reactions. For instance, N-(p-bromophenyl)-N'-methylthiourea undergoes addition to acetylenedicarboxylic acid to form thiazolidinone derivatives . The reactivity of these compounds can be influenced by substituents on the thiophene ring, as seen in the structure-activity relationships of antirheumatic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Density functional theory (DFT) calculations can provide insights into the electronic properties of these compounds, such as frontier molecular orbitals and reactivity descriptors. For example, DFT studies on a series of thiophene-based derivatives revealed that certain compounds were more reactive or stable than others . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents.

Aplicaciones Científicas De Investigación

Synthesis and Antirheumatic Applications

5-(4-Bromophenyl)-4-methylthiophene-2-carboxylic acid has been studied for its potential in antirheumatic drug development. Noguchi et al. (2003) synthesized derivatives of this compound and evaluated their effects against interleukin-1 and adjuvant-induced arthritis in rats. They found that certain derivatives, including [5-(4-bromophenyl)-thiophen-3-yl]acetic acid, showed more potent suppressive effects on arthritis than the original compound, highlighting its relevance in antirheumatic therapy research (Noguchi, Hasegawa, Tomisawa, & Mitsukuchi, 2003).

Photochemical and Photophysical Properties

Research by Shepelenko et al. (2014) explored the synthesis of asymmetric dihetarylethenes derived from 5-(4-bromophenyl)-4-methylthiophene. They discovered that changing the thiophene fragment to a 5-(4-bromophenyl)-2-methylthiophene fragment resulted in the manifestation of photochromic properties in certain derivatives, demonstrating its utility in studying photo-responsive materials (Shepelenko, Makarova, Karamov, Dubonosov, Podshibakin, Metelitsa, Bren, & Minkin, 2014).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the structure and properties of 5-(4-Bromophenyl)-4-methylthiophene-2-carboxylic acid derivatives have been explored for various therapeutic applications. For instance, Unverferth et al. (1998) synthesized a series of 3-aminopyrroles starting from acetophenone and glycine derivatives, which included 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester. This compound was found to have significant anticonvulsant activity, suggesting the potential of this chemical framework in the development of new therapeutic agents (Unverferth, Engel, Höfgen, Rostock, Günther, Lankau, Menzer, Rolfs, Liebscher, Müller, & Hofmann, 1998).

Synthesis and Structural Studies

The synthesis and crystal structure of related compounds have been extensively studied. Wang and Dong (2009) reported the synthesis of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, providing detailed insights into the crystallographic structure and bonding of such derivatives (Wang & Dong, 2009).

Propiedades

IUPAC Name |

5-(4-bromophenyl)-4-methylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2S/c1-7-6-10(12(14)15)16-11(7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHQDMVKFFPVPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426571 |

Source

|

| Record name | 5-(4-bromophenyl)-4-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62404-05-1 |

Source

|

| Record name | 5-(4-bromophenyl)-4-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

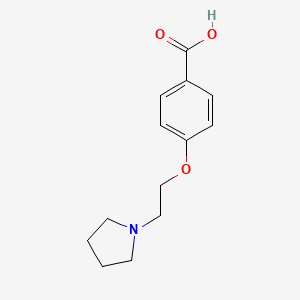

![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1277145.png)